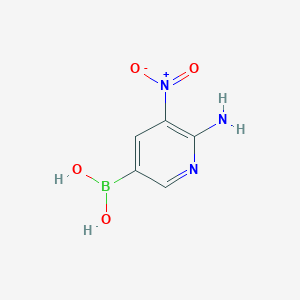

(6-Amino-5-nitropyridin-3-yl)boronic acid

Description

(6-Amino-5-nitropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H6BN3O4. This compound is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and a boronic acid group at the 3rd position on a pyridine ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Properties

Molecular Formula |

C5H6BN3O4 |

|---|---|

Molecular Weight |

182.93 g/mol |

IUPAC Name |

(6-amino-5-nitropyridin-3-yl)boronic acid |

InChI |

InChI=1S/C5H6BN3O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2,10-11H,(H2,7,8) |

InChI Key |

GPMNETPXNZTJOM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(N=C1)N)[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-5-nitropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of boronic acid derivatives. These methods often utilize automated systems to control reaction parameters, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-nitropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol in the presence of a copper catalyst.

Oxidation and Reduction: The nitro group can be reduced to an amino group, and the boronic acid can be oxidized to a boronic ester or borate.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitro group.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Amines and Alcohols: Formed from Chan-Lam coupling.

Boronic Esters: Formed from oxidation reactions

Scientific Research Applications

(6-Amino-5-nitropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Amino-5-nitropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in the design of inhibitors that can selectively bind to enzymes or other proteins. The boronic acid group interacts with hydroxyl groups on the target molecule, forming a stable complex that can inhibit the target’s activity .

Comparison with Similar Compounds

Similar Compounds

(3-Chloro-5-pyridyl)boronic acid: Similar structure but with a chlorine substituent instead of an amino and nitro group.

2-Amino-3-nitropyridine-5-boronic acid pinacol ester: A derivative with a pinacol ester protecting group.

Uniqueness

(6-Amino-5-nitropyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of both amino and nitro groups allows for versatile chemical modifications and applications in various fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.